molecular formula C14H8O6 B13136042 1,2,7,8-Tetrahydroxyanthracene-9,10-dione CAS No. 68844-88-2

1,2,7,8-Tetrahydroxyanthracene-9,10-dione

Cat. No.: B13136042
CAS No.: 68844-88-2
M. Wt: 272.21 g/mol
InChI Key: CMMMCIQSAAAWPS-UHFFFAOYSA-N
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Description

1,2,7,8-Tetrahydroxyanthracene-9,10-dione, also known as quinalizarin, is a tetrahydroxyanthraquinone with the molecular formula C14H8O6. This compound is characterized by the presence of four hydroxyl groups at the 1, 2, 7, and 8 positions on the anthracene ring system, and two ketone groups at the 9 and 10 positions. It is a red solid that is soluble in ethanol and exhibits unique chemical properties due to its structure .

Preparation Methods

1,2,7,8-Tetrahydroxyanthracene-9,10-dione can be synthesized through several methods. One common synthetic route involves the oxidation of 1,2-dihydroxyanthracene-9,10-dione or 1,4-dihydroxyanthracene-9,10-dione using a great excess of fuming sulfuric acid, followed by hydrolysis . Industrial production methods typically involve similar oxidation processes, ensuring high purity and yield of the compound.

Chemical Reactions Analysis

1,2,7,8-Tetrahydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different quinone derivatives.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters. Common reagents used in these reactions include strong oxidizing agents like fuming sulfuric acid and reducing agents such as sodium borohydride.

Scientific Research Applications

1,2,7,8-Tetrahydroxyanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,7,8-tetrahydroxyanthracene-9,10-dione involves its role as an inhibitor of protein kinase CK2. This enzyme is involved in various cellular processes, including cell growth and survival. By inhibiting CK2, the compound can induce apoptosis in certain cancer cells. The molecular targets and pathways involved include the phosphorylation of serine and threonine residues on target proteins .

Comparison with Similar Compounds

1,2,7,8-Tetrahydroxyanthracene-9,10-dione can be compared with other similar compounds such as:

This compound is unique due to its specific hydroxyl group positions, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

68844-88-2

Molecular Formula

C14H8O6

Molecular Weight

272.21 g/mol

IUPAC Name

1,2,7,8-tetrahydroxyanthracene-9,10-dione

InChI

InChI=1S/C14H8O6/c15-7-3-1-5-9(12(7)18)14(20)10-6(11(5)17)2-4-8(16)13(10)19/h1-4,15-16,18-19H

InChI Key

CMMMCIQSAAAWPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C3=C(C2=O)C(=C(C=C3)O)O)O)O

Origin of Product

United States

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